Carbonate (calcium)

Nutritional supplementation Pharmaceutical formulation Cost-effectiveness analysis

Choose based on application: GCC (bulk density 0.8–1.3 g/cm³) for cost-sensitive fillers; PCC (0.5–0.7 g/cm³, brightness ≥95%) for superior dispersion. Pharma/Food: Specify USP/FCC grade (98.5–100.5% assay, Pb ≤3 ppm). Note: CaCO₃ requires gastric acid for absorption; administer with meals. For achlorhydric patients, consider calcium citrate.

Molecular Formula CH2CaO3+2
Molecular Weight 102.10 g/mol
Cat. No. B12424596
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCarbonate (calcium)
Molecular FormulaCH2CaO3+2
Molecular Weight102.10 g/mol
Structural Identifiers
SMILESC(=O)(O)O.[Ca+2]
InChIInChI=1S/CH2O3.Ca/c2-1(3)4;/h(H2,2,3,4);/q;+2
InChIKeyVTYYLEPIZMXCLO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 100 g / 500 g / 1 kg / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Calcium Carbonate for Procurement: Elemental Calcium Content and Industrial Baseline Specifications


Calcium carbonate (CaCO₃) is a high-density inorganic calcium salt providing 40% elemental calcium by mass—the highest concentration among commonly used calcium salts [1]. It is available in multiple industrial forms including Ground Calcium Carbonate (GCC) derived from mechanically milled natural limestone, and Precipitated Calcium Carbonate (PCC) synthesized via chemical precipitation [2]. While sharing the identical molecular formula (CaCO₃) and elemental calcium content, these forms differ substantially in particle morphology, bulk density (GCC: 0.8–1.3 g/cm³; PCC: 0.5–0.7 g/cm³), and specific surface area—parameters that critically impact performance in pharmaceutical formulation, polymer compounding, and food fortification applications [2][3]. Procurement decisions must therefore extend beyond nominal composition to consider the specific physical and chemical characteristics that govern functionality in end-use systems [4].

Why Calcium Carbonate Cannot Be Substituted by Generic 'Calcium Salts' Without Quantitative Performance Verification


The term 'calcium supplement' encompasses a chemically diverse class of salts whose physicochemical properties diverge sufficiently to produce clinically and industrially significant performance gaps. Calcium carbonate requires gastric acid (pH ≤ 2.0) for dissolution and subsequent absorption, whereas calcium citrate exhibits pH-independent solubility that enables absorption in achlorhydric patients or those receiving proton pump inhibitors [1]. Similarly, the elemental calcium payload per gram differs nearly five-fold between calcium carbonate (40% w/w) and calcium gluconate (9% w/w), directly impacting tablet burden and formulation efficiency [2]. In industrial polymer applications, the morphological differences between GCC and PCC—specifically true density (GCC: 2.6–2.9 g/cm³; PCC: 2.4–2.6 g/cm³) and oil absorption (PCC: 60–90 mL/100 g; GCC: 40–60 mL/100 g)—dictate dispersibility and mechanical reinforcement properties that cannot be replicated by interchanging calcium carbonate types without formulation adjustment [3]. These material-specific performance characteristics preclude generic substitution without explicit verification against the intended application requirements.

Calcium Carbonate: Quantitative Differentiation Evidence for Procurement and Scientific Selection


Elemental Calcium Content: Calcium Carbonate vs. Citrate, Lactate, and Gluconate Salts

Calcium carbonate contains 40% elemental calcium by mass, the highest concentration among commonly used oral calcium salts [1]. This contrasts with calcium citrate (21%), calcium lactate (13%), and calcium gluconate (9%) [2][3]. The higher calcium density translates to reduced tablet burden per dose: achieving 1000 mg elemental calcium requires approximately 2500 mg calcium carbonate (two tablets) versus approximately 4760 mg calcium citrate (four tablets) [4].

Nutritional supplementation Pharmaceutical formulation Cost-effectiveness analysis

Bioavailability in Healthy Adults: Calcium Carbonate vs. Citrate Under Fed Conditions

A randomized, four-period crossover pharmacokinetic study in postmenopausal women compared single-dose bioavailability of calcium carbonate and calcium citrate (each 500 mg elemental calcium) administered with a standardized meal [1]. Serum calcium peak-basal variation was 46% greater for calcium citrate (0.35 mg/dL vs. 0.24 mg/dL), and area under the curve (AUC) change was 94% higher for calcium citrate (96 mg·min/dL vs. 49.5 mg·min/dL) [1]. However, a meta-analysis of 15 studies demonstrated that when taken with meals, the bioavailability difference narrows substantially: calcium citrate was absorbed 21.6% better than calcium carbonate with meals, compared to 27.2% better on an empty stomach [2].

Calcium absorption Bioavailability Nutritional pharmacology

Absorption in Achlorhydria and PPI Users: Calcium Carbonate vs. Citrate pH-Dependent Bioavailability

Calcium carbonate requires gastric acid (pH ≤ 2.0) for dissolution and subsequent absorption; in patients with achlorhydria (gastric pH > 5.0) or those receiving proton pump inhibitor (PPI) therapy, calcium carbonate absorption is markedly reduced when taken in the fasting state [1]. A crossover study in achlorhydric subjects demonstrated that fractional calcium absorption from calcium carbonate in the fasting state was 4.2% ± 1.2%, compared to 45.1% ± 5.8% from calcium citrate under identical conditions [2]. When calcium carbonate was administered with a meal, absorption in achlorhydric subjects increased to 21.4% ± 4.6%—still lower than calcium citrate taken fasting [2].

Gastroenterology Hypochlorhydria Proton pump inhibitors Calcium metabolism

Industrial Form Selection: GCC vs. PCC Bulk Density and Morphology

Ground Calcium Carbonate (GCC) and Precipitated Calcium Carbonate (PCC) are chemically identical but differ in particle morphology and physical properties that dictate industrial performance [1]. GCC exhibits irregular particle shapes with a broad size distribution (average 5–10 μm) and bulk density of 0.8–1.3 g/cm³, whereas PCC features regular, controlled morphology with narrower size distribution (0.5–3 μm) and lower bulk density of 0.5–0.7 g/cm³ [2][3]. PCC's higher specific surface area and oil absorption (60–90 mL/100 g vs. GCC's 40–60 mL/100 g) provide superior reinforcement in polymer matrices but require adjusted processing parameters [3][4].

Polymer compounding Fillers Particle engineering Material science

Procurement Cost Efficiency: Calcium Carbonate vs. Citrate on Elemental Calcium Basis

Calcium carbonate is the most cost-effective calcium salt when normalized to elemental calcium content [1]. A comparative cost analysis found that branded calcium carbonate (Os-Cal) costs approximately 8–9 cents per 1000 mg elemental calcium, whereas branded calcium citrate (Citracal) costs 24–38 cents per 1000 mg elemental calcium [2]. This represents a 3× to 4.8× cost premium for citrate when delivering equivalent elemental calcium [2]. The cost differential arises from both lower elemental calcium density (requiring more raw material per dose) and higher manufacturing costs for citrate salts [3].

Health economics Supplement procurement Cost-effectiveness analysis

Phosphate-Binding Efficiency: Calcium Carbonate vs. Calcium Acetate in CKD

In chronic kidney disease (CKD) management, calcium carbonate and calcium acetate are both used as phosphate binders, but their phosphate-binding efficiency per unit of elemental calcium differs [1]. A comparative study in predialysis CKD patients demonstrated that achieving equivalent serum phosphate reduction required a 4× greater dose of elemental calcium with carbonate versus acetate [2]. A more recent clinical trial (2025) in CKD patients confirmed that serum phosphate reduction was significantly greater in the calcium acetate group at 2 months post-intervention (P = 0.001), with lower serum calcium levels in the acetate group (P < 0.001)—indicating more efficient phosphate binding with reduced systemic calcium absorption [3].

Nephrology Chronic kidney disease Phosphate binders Hyperphosphatemia

Evidence-Based Application Scenarios for Calcium Carbonate Procurement and Formulation


High-Volume Nutritional Supplement Manufacturing: Maximizing Cost Efficiency with 40% Elemental Calcium

Calcium carbonate is the optimal choice for mass-market dietary supplement manufacturing where cost-per-dose is a primary driver and the target population has normal gastric acid secretion and can take supplements with meals. With 40% elemental calcium content—1.9× higher than calcium citrate—fewer tablets or capsules are required to deliver the recommended daily intake [1]. The cost advantage is substantial: calcium carbonate costs approximately $0.08–$0.09 per 1000 mg elemental calcium compared to $0.24–$0.38 for calcium citrate, representing a 3× to 4.8× cost reduction [2]. Manufacturers should specify USP or FCC grade precipitated calcium carbonate to ensure consistent purity (98.5–100.5% assay, lead ≤ 3 ppm) and particle size distribution suitable for direct compression or encapsulation .

Polymer and Plastics Compounding: Selecting GCC vs. PCC Based on Density and Surface Area

In polymer compounding applications, the choice between Ground Calcium Carbonate (GCC) and Precipitated Calcium Carbonate (PCC) must be driven by the required balance of cost and performance [1]. GCC (bulk density 0.8–1.3 g/cm³, oil absorption 40–60 mL/100 g) is preferred for cost-sensitive filler applications where higher loading and lower resin displacement are acceptable [2]. PCC (bulk density 0.5–0.7 g/cm³, oil absorption 60–90 mL/100 g, brightness ≥ 95%) is indicated for applications requiring superior dispersion, surface smoothness, and mechanical reinforcement—particularly in PVC, sealants, and high-gloss coatings [3]. Procurement specifications must explicitly state grade (GCC or PCC), target D50 particle size (e.g., 1–3 μm for PCC), and whiteness requirements.

Geriatric and PPI-Treated Populations: Mitigation of Absorption Liability Through Administration Protocol

When calcium carbonate is procured for populations with high prevalence of hypochlorhydria (e.g., elderly patients) or those receiving proton pump inhibitor therapy, the absorption deficit in the fasting state—where fractional absorption drops to 4.2% ± 1.2% versus 45.1% ± 5.8% for calcium citrate—necessitates explicit administration protocols [1]. Calcium carbonate must be administered exclusively with meals to leverage meal-stimulated gastric acid secretion, which restores absorption to approximately 21.4% in achlorhydric subjects [2]. Procurement for institutional settings (e.g., long-term care facilities) should include clear labeling and staff education materials emphasizing the meal-time administration requirement, or consideration should be given to stocking calcium citrate as an alternative for patients unable to comply with this requirement .

Chronic Kidney Disease Phosphate Management: Calcium Carbonate as Cost-Conscious Binder with Dose Adjustment

In chronic kidney disease (CKD) phosphate binder therapy, calcium carbonate remains a viable option for cost-constrained healthcare systems, but with the understanding that it requires approximately 4× higher elemental calcium dosing to achieve phosphate reduction equivalent to calcium acetate [1]. Procurement for nephrology units should balance the lower per-unit cost of calcium carbonate against the higher total elemental calcium exposure—which may accelerate vascular calcification—and the increased tablet burden for patients [2]. Recent 2025 clinical data confirm that calcium acetate achieves superior phosphate reduction with lower serum calcium elevation (P < 0.001), suggesting that while calcium carbonate may be appropriate for mild hyperphosphatemia or short-term use, calcium acetate should be prioritized for patients requiring tighter calcium and phosphate control .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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